Ethyl 4-[3-methyl-4-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate
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Overview
Description
Ethyl 4-[3-methyl-4-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by its complex structure, which includes a benzoate ester, a pyrrolidine ring, and methylbenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-methyl-4-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Reduction: The acyl group is then reduced to an alkane using a reducing agent such as lithium aluminum hydride (LiAlH₄).
Substitution: The nitro group is converted to an amine group using a reducing agent like tin (Sn) and hydrochloric acid (HCl).
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-methyl-4-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzylic and pyrrolidine positions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Ethyl 4-[3-methyl-4-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-methyl-4-(3-methylbenzyl)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methylbenzoate: A simpler ester with similar structural features but lacking the pyrrolidine ring and additional methylbenzyl substituents.
Methyl 4-(benzyloxy)-3-methoxybenzoate: An intermediate used in the synthesis of the antineoplastic drug Cediranib.
Uniqueness
The presence of the pyrrolidine ring and multiple substituents differentiates it from simpler benzoate esters and enhances its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C22H23NO4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
ethyl 4-[3-methyl-4-[(3-methylphenyl)methyl]-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C22H23NO4/c1-4-27-22(26)17-8-10-18(11-9-17)23-20(24)15(3)19(21(23)25)13-16-7-5-6-14(2)12-16/h5-12,15,19H,4,13H2,1-3H3 |
InChI Key |
AAVCOXQQMAGJPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(C(C2=O)CC3=CC=CC(=C3)C)C |
Origin of Product |
United States |
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